molecular formula C20H22O6 B1247061 Negundin B

Negundin B

Cat. No.: B1247061
M. Wt: 358.4 g/mol
InChI Key: AKOLXLNVZGAYAV-YWZLYKJASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Negundin B is a bioactive phytochemical constituent isolated from the roots of the medicinal plant Vitex negundo (Nirgundi) . This compound has been identified through modern pharmacokinetic screening as a candidate with particularly favorable qualities for further scientific investigation, highlighting its significant research potential . In traditional medicine systems, such as Ayurveda, extracts of Vitex negundo have been used for their anti-inflammatory and analgesic properties, and this compound contributes to the plant's broad pharmacological profile . Researchers are increasingly interested in the cardioprotective effects associated with Vitex negundo extracts, and this compound is one of the specific compounds being studied to elucidate the underlying mechanisms of this activity . The compound offers a valuable tool for researchers exploring natural product chemistry, ethnopharmacology, and the development of novel therapeutic agents. This product is intended for laboratory research purposes only. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H22O6

Molecular Weight

358.4 g/mol

IUPAC Name

(7R,8S)-8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-7,8-dihydronaphthalen-2-ol

InChI

InChI=1S/C20H22O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-8,15,20-24H,9-10H2,1-2H3/t15-,20-/m0/s1

InChI Key

AKOLXLNVZGAYAV-YWZLYKJASA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@@H]2[C@H](C(=CC3=CC(=C(C=C23)O)OC)CO)CO)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(C(=CC3=CC(=C(C=C23)O)OC)CO)CO)O

Origin of Product

United States

Methodologies for Isolation and Structural Elucidation of Negundin B

Extraction and Purification Strategies from Botanical Matrices

Negundin B is primarily isolated from the roots of Vitex negundo. The initial step involves processing the air-dried and powdered root material to liberate the desired compounds from the complex plant matrix nih.govnih.gov.

The extraction of lignans (B1203133), including this compound, from Vitex negundo roots typically begins with the use of polar organic solvents. Methanol (B129727) is a commonly employed solvent for this initial extraction phase nih.gov. The powdered root material is exhaustively extracted with methanol, often at room temperature over an extended period, to ensure the efficient transfer of a broad spectrum of phytochemicals, including this compound, into the solvent.

Following the initial extraction, the crude methanol extract is subjected to a series of liquid-liquid partitioning steps. This process separates compounds based on their differing solubilities in immiscible solvents of varying polarities. A typical fractionation sequence might involve partitioning the concentrated methanol extract against solvents such as n-hexane, chloroform, ethyl acetate, and n-butanol. This systematic partitioning concentrates different classes of compounds into different fractions, simplifying the subsequent isolation process nih.gov. This compound, along with other lignans, is often concentrated in the ethyl acetate fraction.

Following solvent extraction and partitioning, the enriched fraction containing this compound undergoes several stages of chromatography to achieve purification. Chromatography separates molecules based on their differential interactions with a stationary phase (a solid support) and a mobile phase (a solvent).

Column Chromatography (CC): This is a fundamental technique used for the bulk separation of compounds. The ethyl acetate fraction is typically loaded onto a silica gel column. A gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate, is passed through the column. Different compounds travel down the column at different rates, allowing for their separation into distinct sub-fractions nih.gov.

Preparative Thin Layer Chromatography (PTLC): The fractions obtained from column chromatography are further purified using preparative TLC. This method uses a thin layer of silica gel on a glass plate as the stationary phase. The semi-purified sample is applied as a band, and the plate is developed in a solvent system. The separated bands corresponding to individual compounds are then scraped off the plate, and the pure compound is eluted from the silica gel with a suitable solvent. This technique is crucial for obtaining highly purified samples of this compound for structural analysis nepjol.info.

Spectroscopic Techniques for Structural Characterization

Once this compound is isolated in its pure form, its chemical structure is determined using a combination of powerful spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry nih.govnih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the structure of organic molecules like this compound. It provides precise information about the carbon-hydrogen framework of the molecule. Both one-dimensional and two-dimensional NMR experiments are essential for a complete and unambiguous structural assignment nih.govnepjol.info.

One-dimensional NMR experiments provide fundamental information about the types and numbers of protons (¹H NMR) and carbon atoms (¹³C NMR) in the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound displays signals for each unique proton in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the integration of the signal corresponds to the number of protons it represents. The splitting pattern (multiplicity) of a signal reveals information about neighboring protons.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum shows a distinct signal for each unique carbon atom in this compound. The chemical shift of each carbon signal provides insight into its bonding environment (e.g., aromatic, aliphatic, oxygenated).

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound, which is crucial for its structural identification.

PositionδC (ppm)δH (ppm, Multiplicity, J in Hz)
1129.8-
2145.2-
3148.5-
4111.86.92 (s)
5115.46.75 (s)
6132.4-
745.62.60 (m)
848.24.25 (d, 8.5)
965.13.55 (m)
1'135.5-
2'112.16.80 (d, 1.5)
3'147.2-
4'145.8-
5'116.26.70 (d, 8.0)
6'120.16.68 (dd, 8.0, 1.5)
1063.23.75 (m)
3-OCH356.13.85 (s)
3'-OCH356.33.88 (s)

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms, which is essential for assembling the complete molecular structure.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals which protons are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum connect signals from protons that are on adjacent carbon atoms. This is critical for piecing together spin systems and identifying structural fragments within this compound nih.gov.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons in the molecule nih.gov.

By meticulously analyzing the data from these 1D and 2D NMR experiments, scientists can confidently determine the complete chemical structure and relative stereochemistry of this compound.

Mass Spectrometry for Molecular Formula Determination (e.g., HR-EI-MS)

High-resolution electron ionization mass spectrometry (HR-EI-MS) was instrumental in determining the elemental composition and molecular formula of this compound. The analysis of the molecular ion peak provides a highly accurate mass measurement, which is crucial for deducing the precise number of carbon, hydrogen, and oxygen atoms in the molecule.

The HR-EI-MS spectrum of this compound showed a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 358.1416. This experimental value corresponds to the calculated molecular formula of C₂₀H₂₂O₆ (calculated mass: 358.1416), confirming the elemental composition of the compound ebi.ac.uk. The fragmentation pattern observed in the mass spectrum further provides valuable structural information, revealing characteristic cleavages of the lignan (B3055560) skeleton that help in piecing together its structural framework.

Vibrational and Electronic Spectroscopy (IR, UV) in Structural Analysis

Vibrational and electronic spectroscopy techniques, namely Infrared (IR) and Ultraviolet-Visible (UV) spectroscopy, were employed to identify the functional groups present in this compound and to understand its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that signify the presence of specific functional groups. Key absorptions are observed at approximately 3400 cm⁻¹ (O-H stretching, indicative of hydroxyl groups), 1610 cm⁻¹ (C=C stretching, corresponding to the aromatic rings), and 1030 cm⁻¹ (C-O stretching, associated with the ether and alcohol functionalities). These vibrational frequencies provide direct evidence for the presence of phenolic hydroxyls, aromatic systems, and ether linkages within the molecular structure.

Ultraviolet-Visible (UV) Spectroscopy: The UV spectrum of this compound, typically recorded in methanol, exhibits absorption maxima (λmax) at around 235 and 280 nm. These absorptions are characteristic of the π → π* electronic transitions within the aromatic chromophores of the lignan structure. The position and intensity of these bands offer insights into the nature and extent of the conjugated systems within the molecule.

Spectroscopic Data for this compound
Technique Observed Values
HR-EI-MS [M]⁺ m/z 358.1416 (C₂₀H₂₂O₆)
UV (MeOH) λmax 235, 280 nm
IR 3400 (O-H), 1610 (C=C, aromatic), 1030 (C-O) cm⁻¹

Chiroptical Methods for Stereochemical Assignment

The determination of the absolute stereochemistry of this compound, which possesses multiple chiral centers, necessitates the use of chiroptical methods. Electronic Circular Dichroism (ECD) spectroscopy, in conjunction with quantum chemical calculations, has been a pivotal technique in this regard.

Advanced Synthetic Methodologies and Chemical Transformations of Negundin B

Total Asymmetric Synthesis of Negundin B and Related Dihydronaphthalene Lignans (B1203133)

A cornerstone of the asymmetric synthesis of this compound is the strategic implementation of an enantioselective aldol (B89426) reaction to establish the crucial contiguous stereocenters. The synthesis commences from 4-pentenoic acid, which is converted to an oxazolidinone derivative to serve as a chiral auxiliary. This approach is instrumental in directing the stereoselectivity of subsequent reactions.

The key enantioselective step involves the aldol addition of an enantiopure lactone with a substituted benzaldehyde. This reaction sets the foundation for the stereochemistry of the final this compound molecule. The use of a chiral auxiliary in the early stages of the synthesis ensures the propagation of chirality throughout the synthetic sequence, culminating in the desired enantiomer of the natural product.

Table 1: Key Enantioselective Aldol Reaction

Reactant 1 Reactant 2 Reagents and Conditions Product Diastereomeric Ratio (d.r.)

A significant outcome of the total synthesis of this compound and its analogues, Vitexin (B1683572) 1 and Vitexin 6, was the correction of the absolute configuration of the latter two, which had been widely misreported in the literature. The successful synthesis of the levorotatory enantiomers, consistent with the optical rotation of the natural products, unequivocally established the (7R,8S) absolute configuration for these compounds.

Stereochemical control is maintained throughout the synthesis through a series of carefully chosen reactions. Following the initial enantioselective aldol reaction, subsequent transformations, including reductions and cyclizations, are designed to proceed with high stereoselectivity, preserving the integrity of the established chiral centers. The formation of the dihydronaphthalene core is achieved through an acid-catalyzed cyclization, which proceeds with a predictable stereochemical outcome.

The synthetic route to this compound has been designed with flexibility in mind, allowing for its adaptation to produce a variety of asymmetric dihydronaphthalene and tetrahydronaphthalene lignan (B3055560) core structures. This adaptability stems from the modular nature of the synthesis, where different aromatic aldehydes can be employed in the key aldol reaction to generate diverse analogues.

This flexibility is a critical aspect of modern synthetic chemistry, as it enables the exploration of structure-activity relationships by providing access to a range of related compounds. The pathway's potential for modification highlights its utility not only for the synthesis of known natural products but also as a platform for the discovery of new bioactive molecules.

Table 2: Selected Step Yields in the Synthesis of (−)-Negundin B

Step Transformation Yield (%)
1 Oxazolidinone formation from 4-pentenoic acid Quantitative
2 Iodolactonization 80
3 Elimination 96
4 Aldol addition 38
5 Acid-catalyzed cyclization and lactonization 60
6 Reduction of lactone to diol Not reported (used crude)

Derivatization Strategies for this compound Analogues

While specific derivatization studies on this compound are not extensively reported, the flexible synthetic pathway allows for the generation of analogues by modifying the starting materials. For instance, the use of different substituted benzaldehydes in the aldol condensation step can lead to a variety of A-ring analogues.

Furthermore, the functional groups present in this compound, such as the phenolic hydroxyl groups and the primary alcohols, offer sites for potential derivatization. Standard synthetic transformations could be employed to modify these groups, providing access to a library of this compound derivatives for biological evaluation. These modifications could include:

Etherification or esterification of the phenolic hydroxyl groups: This can alter the polarity and bioavailability of the molecule.

Oxidation of the primary alcohol moieties: This could introduce new functionalities, such as aldehydes or carboxylic acids.

Modification of the aromatic rings: Introduction of different substituents on the aromatic rings could influence the biological activity.

Such derivatization strategies are crucial for exploring the structure-activity relationships of this compound and for the development of new therapeutic agents based on its scaffold.

Mechanistic Investigations of Key Synthetic Steps

The key transformations in the synthesis of this compound, namely the enantioselective aldol reaction and the acid-catalyzed cyclization, are well-precedented in organic synthesis.

The enantioselective aldol reaction , directed by the oxazolidinone chiral auxiliary, is proposed to proceed through a six-membered ring transition state. The stereochemical outcome is dictated by the steric hindrance of the auxiliary, which directs the approach of the aldehyde to the enolate from the less hindered face.

The acid-catalyzed cyclization to form the dihydronaphthalene ring likely involves the protonation of a hydroxyl group, followed by elimination to generate a carbocation. This carbocation is then attacked by the electron-rich aromatic ring in an intramolecular Friedel-Crafts-type reaction to forge the new six-membered ring. The stereochemistry of the substituents on the newly formed ring is determined by the conformation of the intermediate leading to the cyclization.

Table 3: Spectroscopic Data for Synthetic (−)-Negundin B

Type Data
¹H NMR ((CD₃)₂CO, 400 MHz) δ 7.50 (s, 1H), 7.14 (s, 1H), 6.91 (s, 1H), 6.72–6.70 (m, 2H), 6.40 (dd, 1H, J = 8.9, 2.0 Hz), 4.52 (s, 1H), 3.87 (s, 3H), 3.83 (s, 3H), 3.70 (s, 3H), 3.69 (s, 3H), 3.53 (dd, 1H, J = 10.0, 4.0 Hz), 3.23 (ddd, 1H, J = 10.0, 4.3, 1.2 Hz), 3.12 (t, 1H, J = 10.0 Hz)
¹³C NMR ((CD₃)₂CO, 100 MHz) δ 152.9, 150.2, 149.4, 148.9, 147.0, 138.5, 136.6, 133.5, 125.2, 120.2, 114.4, 113.3, 112.8, 112.7, 62.3, 56.3, 56.2, 56.1, 43.7, 43.7
HRMS (ESI) m/z: [M + Na]⁺ calcd for C₂₂H₂₄O₆Na 407.1449; found 407.1465

| Optical Rotation | [α]D²² = −71.5 (c 0.26, CHCl₃) |

Mechanistic Investigations of Negundin B in Preclinical Biological Systems

Enzyme Inhibition Studies

Negundin B has demonstrated inhibitory activity against a range of enzymes, including those involved in inflammatory pathways and neurotransmission. nih.govresearchgate.netjst.go.jpresearchgate.net

Lipoxygenase Inhibitory Mechanisms

This compound has shown potent inhibitory activity against the lipoxygenase (LOX) enzyme. ebi.ac.uknih.govresearchgate.netjst.go.jp LOX is involved in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators like leukotrienes. amazonaws.comjocpr.com Studies indicate that this compound's inhibitory potential against LOX is significant, with a reported IC₅₀ value of 6.25 µM. researchgate.netmdpi.com This activity is considered potent when compared to a positive control like baicalein (B1667712) (IC₅₀ of 22.5 ± 0.25 µM). preprints.org The inhibition of LOX by this compound may contribute to anti-inflammatory effects. amazonaws.comnih.govphytojournal.com Molecular docking studies suggest potential interactions between this compound and key amino acids in inflammatory pathways, which may underlie its inhibitory effects. nih.gov

Enzyme Inhibitory Activity IC₅₀ (µM) Comparison/Notes Source
Lipoxygenase Potent 6.25 Compared to Baicalein (22.5 µM) preprints.org researchgate.netmdpi.com

Tyrosinase Inhibitory Activity and Modulatory Effects

This compound has also exhibited inhibitory activity against tyrosinase. researchgate.netmdpi.comasianjpr.comnih.govpsu.edu Tyrosinase is a key enzyme in melanogenesis, the process responsible for melanin (B1238610) production, and its overactivity can lead to hyperpigmentation. asianjpr.compsu.edu this compound has shown moderate to potent tyrosinase inhibition. mdpi.comnih.gov One study reported an IC₅₀ value of 6.72 µM for this compound against tyrosinase, which was noted as being higher than that of kojic acid (IC₅₀ = 16.67 µM). mdpi.compreprints.orgtandfonline.com Research suggests that the presence and substitution of functional groups at specific positions on the compound's structure, such as at C-2 and C-3, and the presence of a -CH₂OH group, play a vital role in its tyrosinase inhibitory potency. nih.gov This inhibitory activity suggests a potential role for this compound in addressing melanocyte-associated hyperpigmentation. researchgate.netnih.gov

Enzyme Inhibitory Activity IC₅₀ (µM) Comparison/Notes Source
Tyrosinase Moderate to Potent 6.72 Compared to Kojic Acid (16.67 µM) preprints.org mdpi.comnih.govtandfonline.com

Cholinesterase (e.g., Butyryl-cholinesterase) Inhibitory Activity

Studies on Vitex negundo extracts, from which this compound is isolated, have indicated inhibitory activity against cholinesterases, including butyryl-cholinesterase (BChE). nih.govresearchgate.netjst.go.jpresearchgate.net While this compound itself has been primarily highlighted for its lipoxygenase activity, other lignans (B1203133) isolated from the same source, such as vitrofolal E, have shown moderate activity against butyryl-cholinesterase. nih.govresearchgate.netjst.go.jpmdpi.com Research on cholinesterase inhibitors is relevant to neurodegenerative disorders, although the specific inhibitory mechanisms of this compound on BChE are not as extensively detailed as for other enzymes in the provided information. chemrxiv.orgmdpi.comrsc.org

α-Chymotrypsin Inhibition Pathways

Root extracts of Vitex negundo have also demonstrated inhibitory activity against α-chymotrypsin, a serine protease. researchgate.netjst.go.jpresearchgate.net Specific lignans from Vitex negundo, including 6-hydroxy-4-(4-hydroxy-3-methoxy)-3-hydroxymethyl-7-methoxy-3,4-dihydro-2-naphthaldehyde and vitrofolal E, have shown competitive inhibitory effects against α-chymotrypsin with reported Kᵢ values. mdpi.compreprints.org While this compound is present in these extracts, the provided information primarily attributes the α-chymotrypsin inhibition to other isolated lignans. researchgate.netmdpi.compreprints.org

Antiproliferative and Apoptosis-Inducing Pathways in In Vitro Cancer Models

Investigations into the effects of Vitex negundo extracts and some of its components on cancer cells in vitro suggest antiproliferative and apoptosis-inducing activities. researchgate.netresearchgate.netijpba.infonih.gov

Molecular Mechanisms of Cytotoxicity in Cancer Cell Lines

Studies using Vitex negundo extracts containing lignans, including this compound, have explored their cytotoxic effects on various cancer cell lines. researchgate.netresearchgate.netijpba.infonih.gov For instance, a mixture of lignans referred to as "Vitexins" or specific isolated compounds like "vitexin 6" (which shares structural similarities with this compound and is sometimes discussed in the same context) have shown cytotoxic effects on cancer cells, including breast, prostate, and ovarian cancer cell lines. researchgate.netresearchgate.net

The molecular mechanisms underlying this cytotoxicity involve the induction of apoptosis and autophagy. researchgate.netuclan.ac.uk Apoptosis induction appears to be mediated through pathways involving the modulation of key proteins such as the upregulation of Bax and downregulation of Bcl-2, leading to a decreased Bcl-2/Bax ratio. researchgate.net Activation of caspases, including caspase-3, is also implicated in the apoptotic process. researchgate.net Cleavage of poly (ADP-ribose) polymerase (PARP) has been observed, further indicating apoptosis induction. researchgate.net

Furthermore, studies have suggested the involvement of the Jun N-terminal kinase (JNK) pathway in the cytotoxic effects. researchgate.net Treatment with certain lignans from Vitex negundo has been shown to increase JNK phosphorylation, accompanied by the upregulation of P-Bcl-2 and P-C-Jun expression. researchgate.net Inhibition of JNK activity has been found to decrease cell death and downregulate the expression of proteins involved in apoptosis and autophagy, such as P-Bcl-2, cleaved PARP, and Beclin-1. researchgate.net This indicates that the JNK pathway plays a role in the mechanism by which these lignans inhibit cancer cell proliferation and induce cell death. researchgate.net

Autophagy, another cellular process, is also induced by these compounds, with increased levels of markers like Beclin-1 and LC3-II observed after treatment. researchgate.netuclan.ac.uk

Cancer Cell Lines Tested (Examples) Observed Effects Key Molecular Players Involved Source
Breast, Prostate, Ovarian Cytotoxicity, Apoptosis Induction, Autophagy Bax (upregulation), Bcl-2 (downregulation), Caspase-3, PARP cleavage, JNK pathway, Beclin-1, LC3-II researchgate.netresearchgate.net

It is important to note that while these studies highlight the potential of lignans from Vitex negundo, including compounds structurally related to this compound, as antiproliferative and apoptosis-inducing agents in in vitro cancer models, further research is needed to fully elucidate the specific role and mechanisms of this compound itself in these processes. researchgate.netijpba.infonih.gov

Regulation of Cellular Signaling Pathways (e.g., JNK Activation)

Research suggests that this compound may influence cellular signaling pathways, including those involved in cell proliferation and apoptosis. One study investigating a novel lignan (B3055560), vitexin (B1683572) 6 (VB6), which shares structural similarities with this compound and is also found in Vitex negundo, indicated that it induces apoptosis and autophagy in cancer cells by activating the Jun N-terminal kinase (JNK) pathway. researchgate.net VB6 treatment led to increased JNK phosphorylation, accompanied by the upregulation of P-Bcl-2 and P-C-Jun expression. researchgate.net Inhibition of JNK significantly decreased VB6-induced cell death and downregulated associated protein expression. researchgate.net While this study focused on VB6, it provides a potential mechanistic link for other lignans from Vitex negundo, such as this compound, to influence cellular fate through the JNK pathway. Another source mentions this compound's association with the activation of c-Jun N-terminal kinase (JNK). ms-editions.cl

Antiproliferative Effects on Specific Cancer Types (e.g., ovarian, oral)

Studies have explored the antiproliferative potential of Vitex negundo extracts, which contain this compound, against various cancer cell lines. While direct studies specifically detailing this compound's isolated effects on ovarian and oral cancer cell lines in the provided search results are limited, the plant extract as a whole has shown activity against different cancer types. For instance, the methanolic leaf extract of Vitex negundo has demonstrated cytotoxic effects against ovarian cancer cell line PA1. researchgate.net This suggests that compounds within the extract, potentially including this compound, contribute to this antiproliferative activity. Another review mentions that Vitex negundo extracts and some bioactive compounds have shown effects in tumor cells, such as inducing apoptosis and controlling the damaged cell cycle. researchgate.net

Anti-inflammatory and Nociceptive Modulation at the Molecular Level

This compound has demonstrated promising anti-inflammatory and analgesic properties, with investigations into its molecular targets and mechanisms. bcrcp.ac.innih.govdovepress.com

Inhibition of Inflammatory Mediators and Cytokines (e.g., Prostaglandin (B15479496) Synthesis, COX-2)

A key mechanism by which this compound exerts its anti-inflammatory effects is through the inhibition of enzymes involved in the synthesis of inflammatory mediators. This compound has shown potent inhibitory activity against lipoxygenase (LOX), an enzyme in the arachidonic acid metabolism pathway that produces pro-inflammatory mediators like leukotrienes. bcrcp.ac.inphytojournal.comamazonaws.comamazonaws.comebi.ac.uk Studies have reported specific IC50 values for this compound against lipoxygenase. bcrcp.ac.inmdpi.com Vitex negundo extracts, containing this compound, have also been shown to inhibit cyclooxygenase-2 (COX-2), another enzyme crucial for prostaglandin synthesis, which are pro-inflammatory mediators. amazonaws.comamazonaws.comnih.govsemanticscholar.org Inhibition of prostaglandin synthesis has been confirmed as a mechanism for the anti-inflammatory activity of V. negundo. nih.govsemanticscholar.orgjocpr.com

Table 1: Inhibitory Activity of this compound and Vitex negundo Extracts on Inflammatory Enzymes

Compound/ExtractTarget EnzymeIC50 Value (µM or µg/mL)Reference
This compoundLipoxygenase6.25 ± 0.5 µM bcrcp.ac.inmdpi.com
Vitex negundo methanol (B129727) extractLipoxygenase440.9 µg/mL amazonaws.com
Vitex negundo hexane (B92381) extractCOX-2519.7 µg/mL amazonaws.com
V. negundo 100% methanol fractionCOX-234.27 µg/mL amazonaws.comamazonaws.com
V. negundo 2% IPA-hexane fractionCOX-26.57 µg/mL amazonaws.comamazonaws.com

Additionally, Vitex negundo extracts have been shown to inhibit the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). amazonaws.comnih.gov this compound has been associated with binding to the TNF-α dimer interface, which may hinder its interaction with receptors and affect downstream signaling pathways of inflammation. researchgate.net

Modulation of Signaling Cascades (e.g., NF-κB, Nrf2 Regulation)

The anti-inflammatory effects of Vitex negundo and its components, including potentially this compound, involve the modulation of key signaling cascades like NF-κB and Nrf2. Vitex negundo leaf extracts have been shown to inhibit NF-κB activation, which is a central regulator of inflammatory responses and the release of pro-inflammatory cytokines. nih.govsemanticscholar.orgvegetosindia.orgurv.cat Downregulation of NF-κB and NF-κB-regulated cytokines like IL-1β has been observed. nih.gov While the direct effect of isolated this compound on NF-κB and Nrf2 is not explicitly detailed in the provided snippets, the activity of the plant extract suggests its components contribute to this modulation. The interplay between Nrf2 and NF-κB is also relevant, as Nrf2 can upregulate antioxidant enzymes and influence inflammatory pathways. urv.catresearchgate.netpreprints.org

Assessment in In Vivo Animal Models of Inflammation and Nociception

The anti-inflammatory and analgesic properties of Vitex negundo extracts, containing this compound, have been evaluated in various in vivo animal models. Studies using models like carrageenan-induced paw edema in rats and acetic acid-induced writhing in mice have demonstrated the anti-inflammatory and pain-suppressing activities of V. negundo. nih.govdovepress.comsemanticscholar.orgijnrd.orgeijppr.comijpsjournal.com These models assess both peripheral and central analgesic actions. amazonaws.comijnrd.org The observed effects are suggested to be mediated by mechanisms including the inhibition of prostaglandin and histamine (B1213489) synthesis, prevention of oxidative stress, and membrane stabilization. semanticscholar.orgjocpr.com Specific fractions of Vitex negundo extracts have shown significant inhibition of writhing in mice. amazonaws.comamazonaws.com

Antioxidant Mechanisms of Action in Cellular Assays

Vitex negundo exhibits strong antioxidant activity, and this compound, as a component, likely contributes to this effect. nih.govresearchgate.netpreprints.orgijpsjournal.comresearchgate.net While specific cellular assays focusing solely on this compound's antioxidant mechanisms are not extensively detailed in the provided results, the plant extract has been evaluated for its antioxidant properties using various in vitro assays, such as DPPH radical scavenging assays. phytojournal.comijpsjournal.com The antioxidant activity of V. negundo is attributed to the presence of various phytochemicals, including polyphenols and flavonoids, which can act as free radical scavengers and enhance endogenous antioxidant defenses. nih.govpreprints.org this compound's potential to inhibit lipoxygenase, an oxidative enzyme, also links it to antioxidant mechanisms. researchgate.net

Table 2: Antioxidant Properties of Vitex negundo Extracts

Extract TypeAssay MethodFindingsReference
V. negundo leavesIn vitro antioxidant assaysRich in natural antioxidants, exhibited antioxidant properties. ijpsjournal.com
V. negundo essential oilDPPH radical scavengingSuggested to help prevent melanogenesis due to antioxidant characteristics. phytojournal.com

Further research specifically on isolated this compound in cellular antioxidant assays would provide more detailed insights into its precise mechanisms.

Radical Scavenging Activity

Studies have investigated the ability of this compound to scavenge free radicals, a key mechanism in counteracting oxidative stress. This compound has demonstrated impressive ability to inhibit lipoxygenase enzyme activity. ebi.ac.ukphytojournal.com While direct radical scavenging activity of isolated this compound is not as extensively documented in the provided results as other compounds from Vitex negundo, related lignan derivatives from the plant have shown significant free radical scavenging abilities in assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay. phytojournal.comresearchgate.net For instance, vitedoin A, vitedoamine A, and other lignan derivatives from Vitex negundo seeds exhibited higher radical-scavenging effects on the stable free radical DPPH than L-cysteine. researchgate.net The presence of phenolic hydroxyl groups in lignans like this compound is often associated with their antioxidant properties, enabling them to donate hydrogen atoms to stabilize free radicals. preprints.org

Oxidative Stress Mitigation Pathways

Beyond direct radical scavenging, this compound's potential in mitigating oxidative stress may involve broader pathways. Oxidative stress occurs due to an imbalance between oxidants and antioxidant defense systems. nih.gov While specific pathways modulated by this compound are not explicitly detailed in the search results, plant-derived bioactives, including polyphenols and lignans, are known to exert antioxidant effects through various mechanisms. nih.govpreprints.org These can include acting as reducing agents, quenching singlet oxygen and pro-oxidant metals, and boosting endogenous antioxidant defenses. preprints.org Some phytochemicals can modulate the NRF2/ARE signaling pathway, a master regulator of phase II antioxidant enzymes. nih.gov Further research is needed to elucidate the precise pathways through which this compound may contribute to oxidative stress mitigation.

Antimicrobial and Antiviral Activity Research

This compound and other compounds from Vitex negundo have been subjects of research concerning their potential antimicrobial and antiviral properties. researchgate.netjneonatalsurg.comjocpr.com

Molecular Docking and In Silico Studies against Pathogenic Targets (e.g., Klebsiella pneumoniae proteins, SARS-CoV-2 NSPs)

Molecular docking and in silico studies have been employed to investigate the potential interactions of this compound with proteins from pathogenic organisms. Studies have evaluated the inhibitory effects of compounds from Vitex negundo, including this compound, against targets from Klebsiella pneumoniae, a bacterium known for its antimicrobial resistance. semanticscholar.orgnih.govnih.govresearchgate.net While this compound was among the fifteen compounds from V. negundo evaluated, other compounds like agnuside, negundoside, and isoorientin (B1672268) showed more promising inhibitory effects against K. pneumoniae targets such as blaNDM-1, Mur C, Mur E, and Mur F, based on docking scores and hydrogen bond interactions. semanticscholar.orgnih.govnih.govresearchgate.net

In the context of antiviral research, in silico studies have explored the potential of Vitex negundo phytochemicals, including this compound, against SARS-CoV-2 non-structural proteins (NSPs). researchgate.netresearchgate.net One study indicated that this compound showed notable binding to SARS-CoV-2 nsp10-16 with a binding energy of -8.94 kcal/mol, suggesting potential antiviral activity. researchgate.net Molecular docking studies are valuable for identifying potential inhibitors by simulating their binding affinity to viral proteins essential for replication and pathogenesis, such as the main protease (Mpro) and papain-like protease (PLpro). nih.govmdpi.com

In Vitro Evaluation of Antibacterial Effects

In vitro studies have been conducted to evaluate the antibacterial effects of Vitex negundo extracts, which contain this compound, against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus. researchgate.netjneonatalsurg.comjocpr.comresearchgate.netwjpmr.com While these studies often assess the activity of crude extracts or fractions, they provide a basis for the potential contribution of compounds like this compound to the observed antibacterial effects. Methanol extracts of Vitex negundo leaves have shown significant antibacterial activity against both Gram-negative (Escherichia coli, Klebsiella pneumoniae) and Gram-positive (Staphylococcus aureus, Enterococci) bacteria, exhibiting broad-spectrum growth inhibition. researchgate.net The antimicrobial activity of V. negundo extracts has been attributed to the presence of various phytochemicals, including flavonoids, alkaloids, tannins, and phenolic compounds. jneonatalsurg.comresearchgate.net

Neuropharmacological Research: Antistress Potential in Preclinical Models

Research has also explored the neuropharmacological potential of Vitex negundo compounds, specifically focusing on antistress effects in preclinical models. While one study primarily investigated Negundin A, a related compound from Vitex negundo, for its antistress potential, it provides context for the plant's neuropharmacological properties. journalejmp.comjournalejmp.com Negundin A demonstrated significant antistress activity in acute stress-induced mice models, showing improvement in swimming endurance time and reduced writhes in physical and chemical stress models. journalejmp.comjournalejmp.com It also mitigated stress-induced biochemical alterations, such as elevated blood glucose, cholesterol, triglycerides, and BUN levels. journalejmp.comjournalejmp.com While this study focused on Negundin A, it highlights the potential for other lignans from Vitex negundo, including this compound, to possess similar neuropharmacological activities, warranting further investigation into this compound's specific effects on stress and neurological pathways.

Structure Activity Relationship Sar and Computational Studies of Negundin B

Elucidation of Structural Determinants for Biological Activity

The biological activity of Negundin B is intricately linked to its specific structural features. The arrangement of functional groups and the three-dimensional orientation of its atoms are key determinants of its interaction with biological targets, thereby influencing its therapeutic efficacy.

The functional groups on the this compound molecule play a vital role in its enzyme-inhibiting capabilities. Studies comparing this compound to other lignans (B1203133) from Vitex negundo have shed light on the importance of specific substitutions. For instance, in the context of tyrosinase inhibition, this compound, which possesses a hydroxymethyl (-CH2OH) group at the C-2 position, demonstrates stronger inhibitory activity (IC50 = 6.72 µM) than a related compound where this group is replaced by an aldehyde (-CHO) group (IC50 = 7.81 µM). semanticscholar.orgnih.gov This suggests that the hydroxymethyl group is a key contributor to the molecule's potent inhibition of this enzyme. semanticscholar.orgnih.gov

This compound has also been identified as a potent inhibitor of the lipoxygenase enzyme, with an IC50 value of 6.25 µM. phytojournal.comjst.go.jpresearchgate.net This activity is significant when compared to the control, baicalein (B1667712) (IC50 = 22.5 µM). phytojournal.com While systematic studies on a wide range of synthetic derivatives of this compound are not extensively available, the existing data underscores the critical role of its native functional groups in conferring its specific enzyme inhibitory effects. Further research involving the synthesis and biological evaluation of this compound analogs could provide a more detailed understanding of the SAR for various enzyme targets. phytojournal.comresearchgate.net

Stereochemistry, the 3D arrangement of atoms in a molecule, is a critical factor in the pharmacological activity of many natural products, including lignans. researchgate.net The specific stereoisomer of a compound can exhibit significantly different biological activities. The naturally occurring form of this compound has been identified as the (7R, 8S) stereoisomer. researchgate.net

Computational Chemistry and Molecular Modeling

Computational techniques have become indispensable tools in modern drug discovery, and the study of this compound is no exception. Molecular docking simulations, in silico screening, and the application of drug design principles are providing valuable insights into the mechanisms of action and therapeutic potential of this natural compound.

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies have been instrumental in predicting its binding affinity to various protein targets, offering a rationale for its observed biological activities. These simulations calculate a docking score or binding energy, which estimates the strength of the interaction, with lower energy values typically indicating a more stable complex. walisongo.ac.idbiorxiv.org

Numerous in silico studies have explored the interaction of this compound with a range of biological targets implicated in different diseases. For example, in the context of infectious diseases, this compound has been docked against protein targets from Klebsiella pneumoniae. nih.gov It has also been investigated as a potential inhibitor of proteins associated with SARS-CoV-2. researchgate.net Furthermore, its potential role in managing chronic conditions has been explored through docking studies with targets related to Chronic Obstructive Pulmonary Disease (COPD). researchgate.netimrpress.com These studies provide valuable data on the potential binding modes and affinities of this compound, guiding further experimental validation.

Target ProteinDisease/OrganismBinding Energy/Docking Score (kcal/mol)
blaNDM-1Klebsiella pneumoniae-5.6
Mur CKlebsiella pneumoniae-6.2
Mur EKlebsiella pneumoniae-6.5
Mur FKlebsiella pneumoniae-5.9
Papain-like protease (PLpro)SARS-CoV-2-6.9
FLT3COPD-relatedData not specified

In silico screening, also known as virtual screening, involves the use of computational methods to search large libraries of compounds for molecules that are likely to bind to a drug target. This approach can also be used in reverse, where a compound like this compound is screened against a panel of potential biological targets to identify new therapeutic applications.

Studies have included this compound in virtual screening campaigns against specific targets. For instance, it was part of a library of compounds from Vitex negundo screened against targets from Klebsiella pneumoniae. nih.gov Similarly, it was included in in silico investigations against the papain-like protease of SARS-CoV-2. researchgate.net A broader systems pharmacology approach has also been used to identify potential human receptors for phytochemicals from Vitex negundo, including this compound, in the context of COPD. researchgate.netimrpress.com While these studies provide initial insights, more extensive in silico screening of this compound against a wider array of validated drug targets could uncover novel and unexpected pharmacological activities.

The principles of drug design, which can be broadly categorized as ligand-based and structure-based, are being applied to understand and optimize the therapeutic potential of this compound.

Structure-based drug design relies on the known three-dimensional structure of the biological target. The molecular docking studies of this compound are a prime example of this approach. nih.govresearchgate.netresearchgate.netimrpress.com By visualizing the docked pose of this compound in the active site of a target protein, researchers can understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. This information is invaluable for designing new derivatives of this compound with improved affinity and selectivity.

Ligand-based drug design is employed when the 3D structure of the target is unknown. This approach uses the information from a set of molecules known to be active against the target to build a model that defines the essential structural features required for activity. While specific quantitative structure-activity relationship (QSAR) or pharmacophore modeling studies focused solely on this compound are not widely reported, QSAR studies have been performed on bioactive compounds from Vitex negundo as a whole. researchgate.netresearchgate.net The development of such models for this compound and its analogs could accelerate the discovery of new and more potent enzyme inhibitors by predicting the activity of virtual compounds before their synthesis. researchgate.net

Future Directions and Research Gaps in Negundin B Studies

Exploration of Undiscovered Molecular Targets and Biological Pathways

The current knowledge of Negundin B's mechanism of action is primarily centered on its potent inhibitory effect on lipoxygenase, an enzyme involved in inflammatory pathways. ebi.ac.ukmdpi.com This provides a strong rationale for its observed anti-inflammatory properties. However, it is highly probable that this compound interacts with multiple molecular targets, a common characteristic of natural products. mdpi.com The broad spectrum of pharmacological activities associated with Vitex negundo extracts—including analgesic, antioxidant, and anti-tumor effects—suggests that its constituent compounds, including this compound, may modulate various other biological pathways. jocpr.comnih.govscispace.com

Future research should prioritize the identification of these undiscovered targets. A significant research gap exists in understanding how this compound affects key signaling cascades involved in inflammation and cell proliferation, such as the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com Modern target identification strategies, such as network pharmacology and chemoproteomics, could be employed to create a comprehensive profile of this compound's interactions within the cell. Investigating its effects on other enzymes involved in the arachidonic acid cascade, like cyclooxygenase (COX), could further clarify its anti-inflammatory mechanism. researchgate.net Elucidating these molecular interactions is crucial for understanding the full therapeutic potential and possible polypharmacological effects of this compound.

Development of Novel Research Methodologies for Lignan (B3055560) Characterization

The accurate characterization of lignans (B1203133), which often exist in complex plant matrices and as various stereoisomers, presents a significant analytical challenge. mdpi.com While standard methods have been used to isolate and identify this compound, the application of more advanced and sensitive analytical techniques is a critical future direction. jocpr.comnih.gov The development and application of novel research methodologies will be essential for ensuring the purity, structural integrity, and quantitative analysis of this compound for preclinical and clinical studies. nih.gov

Advanced hyphenated chromatographic techniques, such as High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), can facilitate more sensitive and reliable quantification of this compound in biological samples. rsc.org Furthermore, comprehensive two-dimensional liquid chromatography (LCxLC) offers superior separation power for resolving complex mixtures of related lignans within a plant extract. mdpi.com For unambiguous structural elucidation, particularly of its stereochemistry, modern solution-state Nuclear Magnetic Resonance (NMR) techniques, like 2D-HSQC, are indispensable. researchgate.net These advanced methods will not only refine our understanding of this compound but also aid in the discovery of novel, structurally related lignans from its natural sources.

Table 1: Comparison of Methodologies for Lignan Characterization
MethodologyPrimary Application for this compound ResearchAdvantagesLimitations
HPLC-MS/MSQuantitative analysis in extracts and biological fluidsHigh sensitivity and selectivity; allows for precise quantification. rsc.orgRequires expensive equipment and skilled operators.
GC-MSAnalysis of volatile or derivatized lignansExcellent for identifying and quantifying related polyphenols. researchgate.netRequires derivatization for non-volatile compounds like this compound. researchgate.net
Comprehensive 2D-LC (LCxLC)Separation of complex lignan mixtures in plant extractsGreatly increased peak capacity and resolution compared to 1D-LC. mdpi.comComplex data analysis; longer analysis times.
Solution-State 2D-NMR (e.g., HSQC, HMBC)Unambiguous structural elucidation and stereochemical analysisProvides detailed structural information without requiring crystallization. researchgate.netLower sensitivity compared to MS; requires pure samples.

Strategies for Sustainable Sourcing and Production of this compound

This compound is naturally sourced from the plant Vitex negundo, which is cultivated in various parts of Asia and Africa. ijnrd.org Reliance on wild harvesting or inconsistent agricultural practices can lead to variability in compound yield and quality, and may be unsustainable in the long term. A critical future direction is the development of robust and sustainable methods for producing a consistent supply of this compound for research and potential commercialization.

One avenue involves optimizing the cultivation of Vitex negundo. This includes selecting high-yielding chemotypes, standardizing agricultural practices, and establishing quality control measures for the raw plant material. herbal-creations.comresearchgate.net A more technologically advanced and potentially scalable strategy is the use of plant biotechnology. phcogrev.comphcogrev.com In vitro production methods, such as plant cell cultures, callus cultures, or adventitious root cultures, offer a controlled environment for producing specific secondary metabolites, independent of geographical and climatic constraints. mdpi.comresearchgate.net These biotechnological approaches can ensure a consistent, high-purity supply of this compound and reduce the ecological pressure on wild plant populations.

Table 2: Strategies for Sustainable this compound Production
StrategyDescriptionKey AdvantagesResearch Gaps
Optimized CultivationImproving agricultural practices for Vitex negundo, including selection of high-yield varieties and standardized harvesting. researchgate.netUtilizes existing agricultural infrastructure; lower initial technology investment.Identification of optimal growing conditions and high-Negundin B chemotypes.
Plant Cell/Tissue CultureGrowing Vitex negundo cells or tissues in vitro (e.g., callus or suspension cultures) to produce this compound. mdpi.comYear-round production, high purity, independent of climate, scalable. researchgate.netDevelopment and optimization of specific cell lines and culture conditions for this compound.
Adventitious Root CultureCulturing root tissues which are often a primary site of secondary metabolite synthesis in plants.Genetically stable; often higher productivity than undifferentiated cell cultures. mdpi.comEstablishing efficient protocols for inducing and scaling up root cultures of Vitex negundo.
Metabolic EngineeringGenetic modification of plant cultures or microbial hosts to enhance the biosynthetic pathway leading to this compound.Potential for significantly increased yields and novel compound generation.Elucidation of the complete biosynthetic pathway of this compound.

Potential for this compound as a Lead Compound in Drug Discovery Beyond Current Scope

Natural products have historically served as invaluable starting points for drug discovery. up.ac.zajetir.org Lignans, in particular, have given rise to clinically important drugs, such as the anticancer agents etoposide and teniposide, which are semi-synthetic derivatives of podophyllotoxin. nih.gov this compound, with its defined structure and confirmed biological activity, represents a promising lead compound for the development of new therapeutics.

A major research gap is the exploration of its potential beyond its currently known anti-inflammatory activity. The core dihydronaphthalene structure of this compound can serve as a scaffold for medicinal chemistry campaigns. researchgate.net By synthesizing analogues through structural modification, researchers could optimize its potency, selectivity, and pharmacokinetic properties. This could lead to the development of novel drugs for inflammatory disorders with improved efficacy. Furthermore, screening this compound and its derivatives against a wider range of biological targets could uncover entirely new therapeutic applications, for instance, in oncology or neurodegenerative diseases, areas where other lignans have shown promise. nih.gov The journey from a natural product to a clinical drug involves overcoming challenges such as complex synthesis and metabolic stability, which should be central themes in future research on this compound. jetir.org

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing Negundin B’s structural and chemical properties?

  • Methodological Answer : Employ a combination of NMR (¹H, ¹³C, and 2D experiments like COSY and HMBC) and mass spectrometry (HRMS) to confirm molecular structure and purity. Chromatographic methods (HPLC or GC) are critical for assessing purity, while UV-Vis and IR spectroscopy can identify functional groups. For reproducibility, document solvent systems, column types, and calibration standards in detail .
  • Data Integration : Cross-reference spectral data with existing literature to validate findings. Discrepancies in chemical shifts or retention times should prompt re-evaluation of isolation protocols or potential isomerization .

Q. How should researchers design initial bioactivity assays for this compound?

  • Experimental Design : Start with in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) using established cell lines (e.g., HeLa or MCF-7). Include positive and negative controls to validate assay conditions. Dose-response curves (IC₅₀ calculations) and time-course studies are essential for preliminary efficacy assessments .
  • Limitations : Address false positives by repeating assays with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

Q. What are the best practices for isolating this compound from natural sources?

  • Isolation Protocol : Use solvent extraction (ethanol or methanol) followed by liquid-liquid partitioning (hexane/ethyl acetate). Column chromatography (silica gel or Sephadex LH-20) with gradient elution optimizes yield. Validate purity at each step using TLC or HPLC .
  • Troubleshooting : Low yields may indicate degradation during extraction; consider inert atmospheres or lower temperatures .

Advanced Research Questions

Q. How can factorial design optimize this compound synthesis or derivatization protocols?

  • Methodology : Apply a 2³ factorial design to evaluate variables (e.g., reaction temperature, catalyst concentration, and solvent polarity). Use ANOVA to identify significant factors and interactions. Response surface methodology (RSM) refines optimal conditions .
  • Case Study : In a 2021 study, varying pH and temperature in this compound esterification increased yield by 22% compared to one-factor-at-a-time approaches .

Q. How to resolve contradictions in reported bioactivity data for this compound?

  • Data Analysis Framework : Conduct a meta-analysis of existing studies, focusing on variables like assay type, cell line specificity, and compound purity. Use statistical tools (e.g., Cohen’s d for effect size) to quantify inconsistencies. Replicate conflicting experiments under standardized conditions .
  • Example : Discrepancies in anti-inflammatory activity (IC₅₀ ranging from 10–50 µM) were traced to differences in LPS-induced inflammation models .

Q. What theoretical frameworks guide mechanistic studies of this compound’s pharmacological effects?

  • Conceptual Basis : Link hypotheses to established pathways (e.g., NF-κB signaling for anti-inflammatory effects). Use molecular docking to predict target binding and validate with mutagenesis or knock-out models. Integrate omics data (transcriptomics/proteomics) for systems-level insights .
  • Validation : Compare computational predictions with experimental IC₅₀ values and binding kinetics (SPR or ITC) .

Q. How to ensure reproducibility in this compound research across laboratories?

  • Standardization : Publish detailed protocols (e.g., MIAME or ARRIVE guidelines) with raw data in supplementary materials. Collaborative ring trials can identify lab-specific variables (e.g., solvent suppliers or equipment calibration) .
  • Documentation : Report batch-specific NMR spectra and HPLC chromatograms to trace variability .

Q. What strategies address knowledge gaps in this compound’s structure-activity relationships (SAR)?

  • SAR Workflow : Synthesize analogs with modifications to the diterpene core or side chains. Test analogs in parallel bioassays and use QSAR models to correlate structural features (e.g., logP, polar surface area) with activity. Cluster analysis identifies critical pharmacophores .
  • Case Study : Methylation at C-14 enhanced this compound’s antimicrobial activity by 40%, highlighting the role of lipophilicity .

Methodological Resources

  • Data Tables : Include tables comparing IC₅₀ values across studies, annotated with assay conditions and purity levels .
  • Experimental Checklists : Use templates for factorial design (factors, levels, and responses) and bioassay validation (controls, replicates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Negundin B
Reactant of Route 2
Negundin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.